1-Tert-butyl 3-methyl 2,2-dimethylmalonate
Overview
Description
1-Tert-butyl 3-methyl 2,2-dimethylmalonate is an organic compound belonging to the class of esters. It is characterized by its molecular formula C10H18O4 and a molecular weight of 202.25 g/mol. This compound is primarily used in research and organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl 3-methyl 2,2-dimethylmalonate can be synthesized through the esterification of 2,2-dimethylmalonic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl 3-methyl 2,2-dimethylmalonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids such as 2,2-dimethylmalonic acid.
Reduction: Alcohols such as 2,2-dimethyl-3-methylpropanol.
Substitution: Substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
1-Tert-butyl 3-methyl 2,2-dimethylmalonate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The compound finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-tert-butyl 3-methyl 2,2-dimethylmalonate exerts its effects depends on the specific reaction it undergoes. For example, in ester hydrolysis, the compound reacts with water in the presence of an acid or base catalyst to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with enzymes and other biological molecules to achieve its desired effect.
Comparison with Similar Compounds
Methyl malonate
Ethyl malonate
Propyl malonate
Butyl malonate
Properties
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2,2-dimethylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-9(2,3)14-8(12)10(4,5)7(11)13-6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTMFWHKFMRXOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574728 | |
Record name | tert-Butyl methyl dimethylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85293-46-5 | |
Record name | tert-Butyl methyl dimethylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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